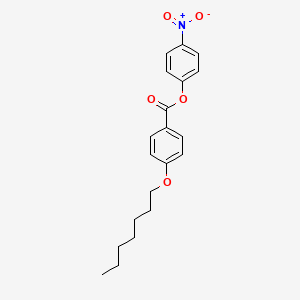

4-Nitrophenyl 4-(heptyloxy)benzoate

Description

4-Nitrophenyl 4-(heptyloxy)benzoate is a benzoate ester derivative characterized by a nitro group at the para position of the phenyl ring and a heptyloxy chain attached to the 4-position of the benzoate moiety. This compound belongs to a class of aromatic esters with applications in liquid crystalline materials, organic synthesis intermediates, and photoresponsive systems due to its polar nitro group and flexible alkoxy chain . The heptyloxy chain enhances solubility in nonpolar solvents, while the nitro group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

CAS No. |

65435-70-3 |

|---|---|

Molecular Formula |

C20H23NO5 |

Molecular Weight |

357.4 g/mol |

IUPAC Name |

(4-nitrophenyl) 4-heptoxybenzoate |

InChI |

InChI=1S/C20H23NO5/c1-2-3-4-5-6-15-25-18-11-7-16(8-12-18)20(22)26-19-13-9-17(10-14-19)21(23)24/h7-14H,2-6,15H2,1H3 |

InChI Key |

OWJHGHGNMQAZTD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 4-(heptyloxy)benzoate typically involves the esterification of 4-nitrophenol with 4-(heptyloxy)benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 4-(heptyloxy)benzoate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 4-(heptyloxy)benzoic acid.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Hydrolysis: Aqueous solutions of hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Reduction: 4-Aminophenyl 4-(heptyloxy)benzoate.

Hydrolysis: 4-Nitrophenol and 4-(heptyloxy)benzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl 4-(heptyloxy)benzoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound in studying esterification and hydrolysis reactions.

Biology: Employed in enzyme assays to study esterases and other hydrolytic enzymes.

Medicine: Potential use in drug delivery systems due to its ability to undergo controlled hydrolysis.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 4-(heptyloxy)benzoate involves its interaction with specific molecular targets and pathways. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of 4-nitrophenol and 4-(heptyloxy)benzoic acid. The nitro group can also undergo reduction or substitution reactions, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

Alkoxy Chain Length

- 4-Nitrophenyl 4-(hexyloxy)benzoate (LSH-6) :

Shorter hexyloxy chain (C6) reduces molecular weight (MW: ~349.4 g/mol) compared to the heptyloxy derivative (C7; MW: ~363.4 g/mol). This results in lower melting points and slightly higher solubility in polar solvents due to reduced van der Waals interactions . - 4-Nitrophenyl 4-(octyloxy)benzoate (hypothetical) :

Longer alkoxy chains (C8+) increase hydrophobicity and liquid crystalline phase stability, as observed in analogous compounds with C8–C12 chains .

Substituent Type

- 4-Nitrophenyl 4-methylbenzoate (CAS 15023-67-3): Replacement of the heptyloxy group with a methyl group (MW: 257.24 g/mol) drastically reduces solubility in nonpolar solvents and increases crystallinity due to the absence of a flexible chain .

- [4-(4-Nitrophenyl)phenyl] benzoate (CAS 3916-45-8) :

The biphenyl backbone introduces steric bulk, raising the melting point (>200°C) and reducing solubility compared to the heptyloxy derivative .

Spectral and Reactivity Differences

Infrared (IR) Spectroscopy

- C=O Stretching :

The ester carbonyl peak in this compound appears at ~1680–1700 cm⁻¹, consistent with other benzoate esters. However, compounds with electron-withdrawing groups (e.g., nitro) exhibit slightly higher wavenumbers (~1705 cm⁻¹) due to increased carbonyl polarization . - Nitro Group Absorption: The asymmetric and symmetric NO₂ stretches at ~1520 cm⁻¹ and ~1340 cm⁻¹ are characteristic of nitro-substituted benzoates .

Nuclear Magnetic Resonance (NMR)

- 1H NMR: The heptyloxy chain protons (δ 0.8–1.7 ppm) and nitro-substituted aromatic protons (δ 8.2–8.4 ppm) are diagnostic. In contrast, methyl-substituted analogs (e.g., 4-nitrophenyl 4-methylbenzoate) show a singlet for the methyl group at δ 2.4 ppm .

- 13C NMR :

The ester carbonyl carbon resonates at ~165–167 ppm, while the nitro-substituted aromatic carbons appear at ~125–150 ppm, depending on substitution patterns .

Data Tables

Table 1: Comparative Analysis of this compound and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | Solubility Trends | IR C=O Stretch (cm⁻¹) |

|---|---|---|---|---|---|---|

| This compound | C₂₀H₂₃NO₅ | 363.4 | Heptyloxy, nitro | ~80–85 (est.) | Soluble in CHCl₃, DMF | 1680–1700 |

| 4-Nitrophenyl benzoate (CAS 959-22-8) | C₁₃H₉NO₄ | 243.21 | Nitro | 105–107 | Moderate in ethanol | 1705 |

| LSH-6 (hexyloxy analog) | C₂₀H₂₂N₂O₃S | 370.46 | Hexyloxy, thiol | 75–78 | Soluble in THF, acetone | 1663–1682 |

| 4-Nitrophenyl 4-methylbenzoate | C₁₄H₁₁NO₄ | 257.24 | Methyl, nitro | 120–122 | Low in nonpolar solvents | 1700–1710 |

| [4-(4-Nitrophenyl)phenyl] benzoate | C₁₉H₁₃NO₄ | 319.31 | Biphenyl, nitro | >200 | Insoluble in water | 1695–1705 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.